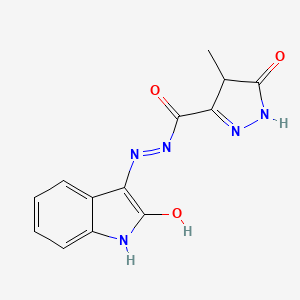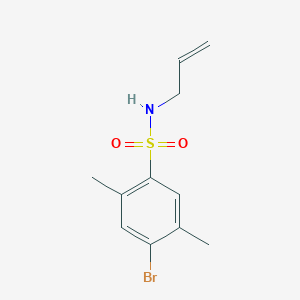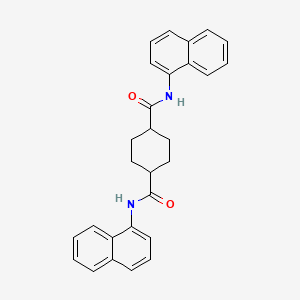![molecular formula C16H20N4OS B5117749 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain.
作用机制
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is a potent inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine increases the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been shown to induce Parkinson's disease-like symptoms in animal models. The biochemical and physiological effects of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine include decreased dopamine levels in the brain, selective destruction of dopaminergic neurons in the substantia nigra, and motor deficits.
实验室实验的优点和局限性
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has several advantages for lab experiments. It is a potent inhibitor of MAO-B, making it an effective tool to study the mechanisms of action and physiological effects of drugs. It has been extensively studied in animal models, making it a well-established model for Parkinson's disease research. However, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine also has limitations for lab experiments. It is a toxic compound that can cause severe Parkinson's disease-like symptoms in animal models, making it difficult to use in long-term studies. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in humans is limited due to its toxicity.
未来方向
There are several future directions for 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine research. One direction is to develop new drugs that target MAO-B and have fewer side effects than 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine. Another direction is to study the role of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in the development of Parkinson's disease and other neurodegenerative disorders. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in combination with other drugs may provide new insights into the mechanisms of action and physiological effects of drugs.
合成方法
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine can be synthesized by reacting 1-methyl-1H-imidazole-2-thiol with 4-bromophenylpiperazine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine.
科学研究应用
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. It has been used as a tool to induce Parkinson's disease-like symptoms in animal models. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
属性
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-18-8-7-17-16(18)22-13-15(21)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVHHQBEIVDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)

![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)